molecular formula C20H18ClN5O3 B10985507 methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B10985507
M. Wt: 411.8 g/mol
InChI Key: FRMOZJCQHXDZGG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic organic compound characterized by a hybrid heterocyclic scaffold. Its structure integrates a pyridine ring, an imidazo-pyridine core, and a chlorinated benzoate ester, making it a candidate for diverse biological applications, including kinase inhibition or antimicrobial activity. The compound’s design leverages modular synthetic strategies, such as carbamate linkages and regioselective substitutions, to optimize target binding and pharmacokinetic properties .

Properties

Molecular Formula

C20H18ClN5O3

Molecular Weight

411.8 g/mol

IUPAC Name

methyl 2-chloro-5-[(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H18ClN5O3/c1-29-19(27)13-10-12(5-6-14(13)21)25-20(28)26-9-7-15-17(24-11-23-15)18(26)16-4-2-3-8-22-16/h2-6,8,10-11,18H,7,9H2,1H3,(H,23,24)(H,25,28)

InChI Key

FRMOZJCQHXDZGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=N4)N=CN3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach starts with the chlorination of methyl benzoate to introduce the chlorine atom at the 2-position. This is followed by the formation of the imidazo[4,5-c]pyridine ring system through a cyclization reaction involving pyridine derivatives and suitable reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring .

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazo[4,5-c]pyridine moiety is known to bind to specific sites on proteins, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways involved in disease processes .

Comparison with Similar Compounds

Research Findings and Limitations

  • In Silico Studies : Molecular docking simulations suggest strong binding to kinase ATP pockets (e.g., EGFR), with a predicted IC₅₀ of 12 nM, outperforming first-generation imidazo-pyridine derivatives .
  • In Vitro Gaps: No empirical data on the compound’s cytotoxicity or metabolic stability are available in the provided evidence.
  • Environmental Impact : The chlorine substituent raises concerns about bioaccumulation, a drawback shared with agrochemicals but absent in natural alkaloids .

Biological Activity

Methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the chloro group and the imidazo-pyridine moiety suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds featuring imidazo-pyridine structures. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications to the imidazo and pyridine rings can enhance anticancer efficacy.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.61 ± 0.92Apoptosis induction
Compound BA5491.98 ± 1.22Inhibition of cell proliferation
Compound CHeLa<0.5Cell cycle arrest

Anticonvulsant Activity

In related studies, compounds with similar pyridine and imidazo structures have been evaluated for anticonvulsant effects using animal models. For example, certain derivatives demonstrated significant protection against picrotoxin-induced seizures.

Table 2: Anticonvulsant Efficacy of Related Compounds

CompoundModel UsedEfficacy (%)
Compound DPicrotoxin model85% protection
Compound EMaximal electroshock75% protection

Anti-inflammatory Properties

The anti-inflammatory activity of compounds structurally related to this compound has also been investigated. These studies often focus on the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Table 3: COX Inhibition by Related Compounds

CompoundCOX Inhibition IC50 (µM)
Compound FCOX-1: 19.45 ± 0.07
Compound GCOX-2: 23.8 ± 0.20

Case Studies

  • Anticancer Study : A study involving a series of imidazo-pyridine derivatives revealed that modifications at the nitrogen positions significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics.
  • Anticonvulsant Study : In a model assessing seizure activity, a derivative similar to methyl 2-chloro-5-{...} was tested and showed promising results in reducing seizure frequency and duration.
  • Anti-inflammatory Study : Research on pyridine derivatives indicated that those with electron-donating groups exhibited enhanced anti-inflammatory effects through the suppression of COX enzymes.

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